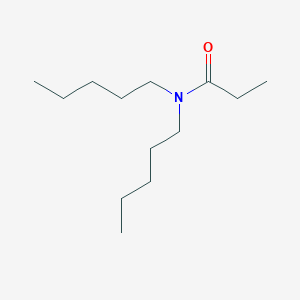
Propanamide, N,N-dipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N-dipentyl- is an organic compound belonging to the class of amides It is a derivative of propanamide where the hydrogen atoms on the nitrogen are replaced by pentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N,N-dipentyl- can be synthesized through several methodsAnother method involves the dehydration of ammonium propionate in the presence of pentylamine .
Industrial Production Methods
In industrial settings, the production of Propanamide, N,N-dipentyl- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanamide, N,N-dipentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N,N-dipentyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound, which lacks the pentyl groups on the nitrogen.
N,N-Dimethylpropanamide: A similar compound with methyl groups instead of pentyl groups.
N,N-Diethylpropanamide: Another similar compound with ethyl groups on the nitrogen.
Uniqueness
Propanamide, N,N-dipentyl- is unique due to the presence of the long pentyl chains, which can significantly alter its chemical properties and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
111085-13-3 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N,N-dipentylpropanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-9-11-14(13(15)6-3)12-10-8-5-2/h4-12H2,1-3H3 |
Clé InChI |
IAAOAFJBZMJOEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


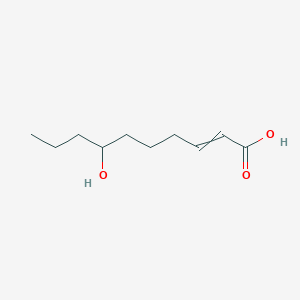

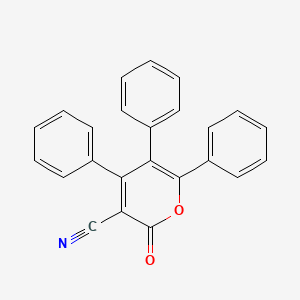
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
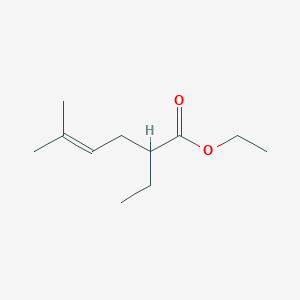
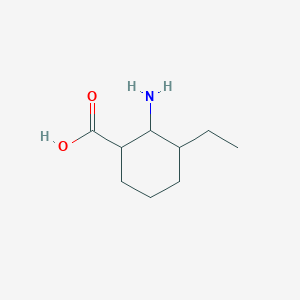
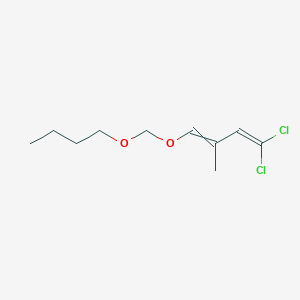
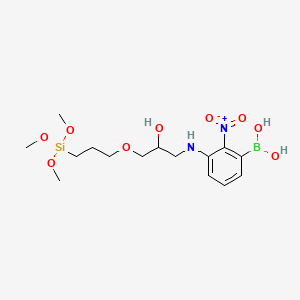
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)

![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
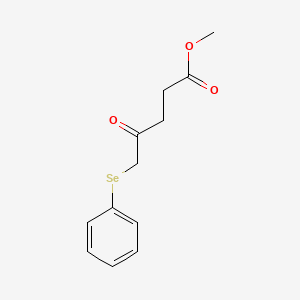
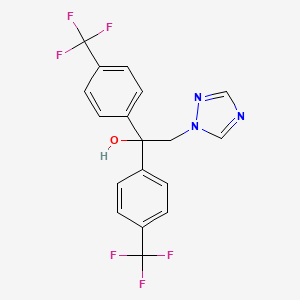
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
